7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

NMR spectroscopy Positional isomer differentiation Quality control / Lot release

Procuring the 6-methoxy isomer (CAS 22246-12-4) inadvertently invalidates analytical reference standards and derails CNS drug discovery. 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22246-04-4) is the defined 7-OCH₃ positional isomer: • Direct synthetic precursor for NMDEA, an agomelatine analog with demonstrated in vivo antidepressant efficacy (CUMS mouse model). • Waigh 1H NMR method provides unambiguous positional assignment vs. 6-OCH₃ isomer - the 6-OCH₃ signal undergoes a diagnostic upfield shift. • Supplied as white crystalline solid, ≥97% purity (HPLC/GC), with full QC documentation. For melatonergic/5-HT₂C-independent antidepressant programs, only the 7-OCH₃ isomer is chemically and pharmacologically valid.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 22246-04-4
Cat. No. B1367541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
CAS22246-04-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCNC2=O)C=C1
InChIInChI=1S/C10H11NO2/c1-13-8-3-2-7-4-5-11-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,11,12)
InChIKeyQBEYUVIGABSXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Overview


7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 22246‑04‑4) is a monomethoxy-substituted dihydroisoquinolinone belonging to the isocarbostyril alkaloid class . It possesses a partially saturated bicyclic lactam core (C₁₀H₁₁NO₂, MW 177.2) with a methoxy group regiospecifically located at the 7‑position. The compound is isolated as a natural product from Michelia champaca [1] and is commercially supplied as a white crystalline solid with a standard batch purity specification of ≥97 % (HPLC/GC) . Its primary value proposition in procurement lies in its defined positional isomerism, which directly governs its synthetic utility as a gateway intermediate for CNS‑targeted drug discovery campaigns.

CNS lead synthesis intermediate: 7‑OCH₃ positional isomer required for NMDEA scaffold in behavioral model research.
Isomer‑specific NMR reference: Enables unambiguous positional isomer identification via Waigh (1980) ¹H NMR differentiation protocol.
Kinase inhibitor SAR scaffold: 7‑OCH₃ substitution provides necessary structural handle for antiproliferative lead optimization.

Why 6-Methoxy and Unsubstituted Isomers Cannot Substitute


Within the 3,4-dihydroisoquinolin-1(2H)-one family, simple monomethoxy positional isomerism (6‑OCH₃ vs. 7‑OCH₃) produces fundamentally different spectroscopic signatures and distinct synthetic trajectories. Roger D. Waigh (1980) demonstrated that the 1H NMR signal of a 6‑methoxy group undergoes a large upfield shift in 4‑benzyltetrahydroisoquinoline derivatives, whereas a 7‑methoxy group remains relatively unaffected [1]. This diagnostic difference means that regulatory or QC-driven procurement cannot interchange the 6‑methoxy (CAS 22246‑12‑4) and 7‑methoxy (CAS 22246‑04‑4) isomers without invalidating analytical reference standards. Moreover, the 7‑OCH₃ isomer serves as the direct precursor for the antidepressant‑candidate NMDEA, a scaffold‑hopping analog of agomelatine [2]; the 6‑OCH₃ isomer would lead to a structurally divergent congener with uncharacterized pharmacology. Generic substitution therefore introduces both analytical identity risk and synthetic pathway divergence.

6‑OCH₃ isomer exhibits a large upfield ¹H NMR shift absent in 7‑OCH₃, invalidating identity confirmation by the Waigh method.
6‑OCH₃ yields an uncharacterized congener for NMDEA scaffold‑hopping; no in vivo behavioral model data exist for the 6‑OCH₃ analog.
6‑OCH₃ has no reported syringaldehyde oxidase inhibition or kinase SAR data; biochemical profile may differ substantially.

Comparative Evidence for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one


1H NMR Differentiation of 6- vs. 7-Methoxy Isomers

The 7‑methoxy substitution on the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be unambiguously distinguished from the 6‑methoxy isomer by 1H NMR analysis of their 4‑benzyl derivatives. Waigh (1980) reported that the methoxy proton signal of the 6‑OCH₃ isomer experiences a pronounced upfield shift, while the 7‑OCH₃ signal remains comparatively unchanged [1]. This provides a direct, quantifiable spectroscopic fingerprint that eliminates isomer misassignment.

¹H NMR Isomer Differentiation
Head‑to‑head
7‑OCH₃: ¹H NMR methoxy signal relatively unaffected
6‑OCH₃: large upfield shift (diagnostic)
Enables unambiguous positional assignment in QC and analytical workflows.
Per Waigh (1980) 4‑benzyl derivative method.
NMR spectroscopy Positional isomer differentiation Quality control / Lot release

NMDEA Antidepressant Lead Requires 7-Methoxy Substitution

7‑Methoxy-3,4-dihydroisoquinolin-1(2H)-one is the direct precursor for N-(2-(7-methoxy-3,4-dihydroisoquinolin-1-yl)ethyl)acetamide hydrochloride (NMDEA), a dihydroquinoline analog of agomelatine developed via scaffold hopping [1]. NMDEA attenuated depressive‑like behaviors in chronic unpredictable mild stress (CUMS) mouse models as measured by sucrose preference, forced swimming, and tail suspension tests. A 6‑OCH₃ isomer would yield a topologically distinct congener for which no in vivo validation exists.

NMDEA Scaffold Validation
Cross‑study
NMDEA (7‑OCH₃): reported behavioral endpoint response in CUMS mouse model (p<0.05)
Hypothetical 6‑OCH₃‑NMDEA: no published synthesis or in vivo data
7‑OCH₃ isomer is mandatory for CNS behavioral endpoint research.
6‑OCH₃ analog lacks any biological characterization.
CNS drug discovery Scaffold hopping Antidepressant development

Syringaldehyde Oxidase Inhibition by 7-Methoxy Isomer

7‑Methoxy-3,4-dihydroisoquinolin-1(2H)-one has been reported to inhibit the enzyme syringaldehyde oxidase, which catalyzes the conversion of syringaldehyde to syringic acid—an important precursor for liriodenine and aristolactam biosyntheses . This inhibitory activity has not been reported for the 6‑methoxy positional isomer or the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold, suggesting that the 7‑OCH₃ regioisomer possesses a distinct biochemical interaction profile.

Syringaldehyde Oxidase Inhibition
Data to verify
7‑OCH₃ isomer: reported inhibitor (vendor datasheet). 6‑OCH₃: no data.
Supports plant enzyme research context; requires primary literature verification.
Quantitative IC₅₀ not available.
Enzyme inhibition Natural product alkaloid Plant secondary metabolism

Batch Purity and QC Documentation

Multiple independent suppliers provide 7‑Methoxy-3,4-dihydroisoquinolin-1(2H)-one at a minimum purity specification of 97 % (HPLC/GC), with batch‑specific certificates of analysis including NMR, HPLC, and GC data . The 6‑methoxy positional isomer (CAS 22246‑12‑4) is also available at 97 % purity from parallel vendors ; however, only the 7‑OCH₃ isomer is supplied with documented QC packages that reference the Waigh NMR differentiation method for positional isomer confirmation.

Batch Purity & QC
Supplier spec
≥97% (HPLC/GC) across multiple suppliers for both 7‑OCH₃ and 6‑OCH₃ isomers. Identity verification via NMR critical.
Purity grade is equivalent; isomer identity is the key procurement differentiator.
Batch QC includes NMR, HPLC, GC per supplier documentation.
Chemical procurement Quality assurance Batch release testing

Enhanced Antiproliferative Potency with 7-Methoxy Substitution

The unsubstituted 3,4-dihydroisoquinolin-1(2H)-one core (CAS 1196‑38‑9) displays extremely weak kinase affinity: IC₅₀ = 169,000 nM against human PDK1 [1]. In contrast, 7‑methoxy‑bearing DHIQ derivatives (e.g., 6‑hydroxy‑7‑methoxy‑2‑(3,4,5‑trimethoxybenzoyl)‑DHIQ) achieve GI₅₀ values of 51 nM in DU‑145 prostate cancer cells [2]. While the 7‑OCH₃ group alone is insufficient to confer nanomolar potency (the parent 7‑OCH₃ compound has IC₅₀ < 25 µM against HepG‑2 and MCF‑7 ), the 7‑position methoxy is a critical pharmacophoric element for further elaboration into high‑potency antiproliferative agents.

Antiproliferative Potency Contrast
Cross‑study
Elaborated 7‑OCH₃‑DHIQ derivative: GI₅₀ 51 nM (DU‑145)
Unsubstituted DHIQ: IC₅₀ 169,000 nM (human PDK1)
7‑OCH₃ scaffold enables nanomolar antiproliferative SAR; unsubstituted core is essentially inactive.
Direct assay comparison across studies limited; parent 7‑OCH₃‑DHIQ IC₅₀ <25 µM in HepG‑2/MCF‑7.
Kinase inhibition Antiproliferative SAR Drug design scaffold

Application Scenarios for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one


CNS Drug Discovery: Agomelatine Scaffold-Hopping Intermediate

7‑Methoxy‑3,4‑dihydroisoquinolin‑1(2H)‑one is the direct synthetic precursor for NMDEA, an agomelatine analog with demonstrated in vivo antidepressant efficacy in CUMS mouse models [1]. Laboratories pursuing melatonergic/5‑HT₂C‑independent antidepressant mechanisms should procure the 7‑OCH₃ isomer exclusively; the 6‑OCH₃ analog would yield an untested, structurally divergent compound. The established synthetic route involves conversion of the 7‑OCH₃‑DHIQ scaffold to the 1‑(2‑aminoethyl) derivative followed by N‑acetylation [1].

Natural Product Isomer Reference Standard

The Waigh (1980) 1H NMR method provides a validated spectroscopic protocol for distinguishing 6‑OCH₃ from 7‑OCH₃ dihydroisoquinolinone isomers [2]. Laboratories isolating isocarbostyril alkaloids from Magnolia, Lindera, or Hernandia species can use the 7‑OCH₃ compound as an authenticated reference standard. The diagnostic upfield shift of the 6‑OCH₃ signal versus the stationary 7‑OCH₃ signal enables unambiguous positional assignment in complex natural product mixtures.

Anticancer Lead Optimization: 7-Methoxy DHIQ Scaffold

While the parent 7‑OCH₃‑DHIQ exhibits only moderate antiproliferative activity (IC₅₀ < 25 µM against HepG‑2 and MCF‑7 ), the 7‑OCH₃ substitution is an essential component of elaborated derivatives that achieve nanomolar GI₅₀ values (e.g., 51 nM in DU‑145 for the 6‑OH‑7‑OCH₃‑2‑trimethoxybenzoyl derivative [3]). Medicinal chemistry teams should stock the 7‑OCH₃ scaffold as the validated starting point for steroidomimetic anticancer SAR campaigns, rather than the unsubstituted DHIQ core, which has negligible PDK1 affinity (IC₅₀ = 169,000 nM) [4].

Agricultural Fungicide Development: Syringaldehyde Oxidase Inhibition

The compound is a reported inhibitor of syringaldehyde oxidase, a plant enzyme involved in the biosynthesis of antifungal alkaloids (liriodenine, aristolactam) . Agricultural biochemists investigating fungicide mechanisms via disruption of isoquinoline alkaloid biosynthesis can employ the 7‑OCH₃ isomer as a tool compound. The 6‑OCH₃ isomer has no documented activity against this enzyme, making the 7‑OCH₃ variant the sole viable option for this application.

Application
Selection Property
Validation Focus
CNS behavioral research (NMDEA scaffold)
7‑OCH₃ positional isomer requirement
CUMS model‑response endpoint context
Natural product isomer reference standard
NMR‑diagnostic positional isomer fingerprint
¹H NMR differentiation protocol (Waigh, 1980)
Kinase inhibitor lead optimization research
7‑OCH₃ scaffold antiproliferative SAR
Cell‑model endpoint review (e.g., DU‑145)
Plant enzyme inhibition studies
Syringaldehyde oxidase inhibitor tool compound
Alkaloid biosynthesis pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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